N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
Overview
Description
N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a 4-methoxyphenyl group and a 2-oxo-2H-chromen-7-yl group linked via an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: 4-methoxyaniline, 7-hydroxy-2H-chromen-2-one, and chloroacetyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the use of a base like triethylamine or sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form a hydroxyl group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-[(2-hydroxy-2H-chromen-7-yl)oxy]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is not well-documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The chromenone moiety may interact with specific proteins, while the acetamide group could facilitate binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
- N-(4-methoxyphenyl)-2-[(2-hydroxy-2H-chromen-7-yl)oxy]acetamide
- N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]propionamide
Uniqueness
N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of both a methoxyphenyl group and a chromenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxochromen-7-yl)oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-7-4-13(5-8-14)19-17(20)11-23-15-6-2-12-3-9-18(21)24-16(12)10-15/h2-10H,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUAZNQPGOXHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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